molecular formula C10H8N4O B2946864 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile CAS No. 477852-87-2

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile

Cat. No.: B2946864
CAS No.: 477852-87-2
M. Wt: 200.201
InChI Key: ATZJDIZWMMVYIT-UHFFFAOYSA-N
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Description

2-[(1-Phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile (CAS 477852-87-2) is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate for the development of novel heterocyclic compounds, particularly in the synthesis of hybrid molecules that are investigated as potential therapeutic agents . A primary research application of this compound is its role as a precursor in the synthesis of complex molecular architectures, including 1,2,4-oxadiazole hybrids . These hybrids are of significant interest in oncology research, where they have been designed and evaluated as dual inhibitors of EGFR and VEGFR-2 , two critical receptor tyrosine kinases implicated in tumor progression and angiogenesis . Inhibiting both targets simultaneously has emerged as an effective strategy with synergistic impact for cancer treatment . Researchers utilize this acetonitrile derivative to access compounds that are subsequently tested for their antiproliferative activity against various cancer cell lines . The compound is characterized by its high purity and is supplied for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-6-7-15-10-12-8-14(13-10)9-4-2-1-3-5-9/h1-5,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZJDIZWMMVYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile typically involves the reaction of phenylhydrazine with ethyl cyanoacetate, followed by cyclization and subsequent reactions to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sodium acetate or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Linkage Heteroatom (O vs. S)

  • For example, 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile (O-linked) has a molecular weight of 184.2 g/mol and a powder appearance at room temperature .
  • S-linked analogs : Compounds like 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile (molecular weight 294.3 g/mol) exhibit higher melting points (237–240°C) due to stronger sulfur-mediated intermolecular forces .

Substituent Effects

  • Methoxy groups: Derivatives such as 2-(5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-ylthio)acetonitrile show enhanced solubility in polar solvents due to methoxy substituents, with synthesized yields >70% via propanol-based reactions .
  • Halogenated analogs: 2-[[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]acetonitrile (CAS 111828-04-7) has a predicted density of 1.52 g/cm³ and boiling point of 525.2°C, attributed to the chloro group’s electronegativity and mass .
  • Aromatic extensions : Pyridine-substituted derivatives (e.g., ) introduce π-π stacking capabilities, enhancing crystallinity and bioavailability .

Physicochemical Properties

Compound Name Linkage Molecular Weight (g/mol) Melting Point (°C) Key Properties Reference
2-[(1-Phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile O 200.2 (calculated) Not reported Predicted high polarity, moderate solubility -
2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile S 294.3 237–240 Crystalline, high thermal stability
2-(4-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile O 184.2 Powder (RT stable) Low density, room-temperature storage
2-[[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]acetonitrile S 265.0 Not reported High density (1.52 g/cm³), high boiling point

Biological Activity

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H10N4O
  • Molecular Weight : 226.24 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anti-cancer agent and its effects on various enzymes.

Inhibitory Activity

Recent studies have highlighted the compound's inhibitory effects on specific enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases:

CompoundEnzyme TargetIC50 Value (µM)Mechanism
This compoundAChE34.1Noncompetitive inhibitor
This compoundBuChE54.3Noncompetitive inhibitor

These values indicate that the compound exhibits moderate inhibitory activity against these enzymes, suggesting potential therapeutic applications in Alzheimer's disease treatment .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound acts as a noncompetitive inhibitor for AChE and BuChE, which means it binds to the enzyme regardless of whether the substrate is present.
  • Cell Cycle Arrest : In cell line studies, the compound has been shown to induce cell cycle arrest at the G1/S phase and promote apoptosis through up-regulation of pro-apoptotic proteins like Bax and cleaved-caspase 3 while down-regulating anti-apoptotic proteins such as Bcl-2 .

Case Studies

Several case studies have explored the efficacy of this compound:

  • In Vitro Studies : Research demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines. The compound showed a dose-dependent response with IC50 values ranging from 0.71 nM to higher concentrations depending on the specific cell line used .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. The efficacy was attributed to its ability to inhibit Hsp90α, a chaperone protein involved in stabilizing many oncoproteins .

Q & A

Q. How should researchers design bioactivity studies to evaluate antimicrobial or antifungal potential?

  • Methodological Answer :
  • Agar Dilution Assays : Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains at concentrations of 1–100 µg/mL. Include positive controls (e.g., ampicillin, fluconazole) .
  • ROS Scavenging Assays : Quantify antioxidant activity via DPPH radical scavenging or FRAP assays to assess therapeutic potential .

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